molecular formula C19H14ClFN4OS B2773392 2-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide CAS No. 895788-86-0

2-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

Cat. No.: B2773392
CAS No.: 895788-86-0
M. Wt: 400.86
InChI Key: PBAWRXRCXJGMSF-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including chloro, fluoro, and triazolothiazole moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolothiazole core: This step involves the cyclization of appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions to form the triazolothiazole ring.

    Introduction of the fluoro group: The fluoro group is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the benzamide moiety: The final step involves the coupling of the triazolothiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolothiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the presence of chloro and fluoro groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2-[2-(2-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
  • 2-chloro-N-{2-[2-(2-bromophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
  • 2-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

Uniqueness

The uniqueness of 2-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide lies in the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. The fluoro group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c20-15-7-3-1-5-13(15)18(26)22-10-9-12-11-27-19-23-17(24-25(12)19)14-6-2-4-8-16(14)21/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAWRXRCXJGMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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